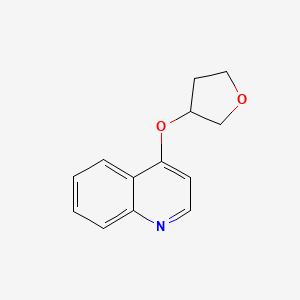
4-(Oxolan-3-yloxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Oxolan-3-yloxy)quinoline” is a compound that belongs to the quinoline family . Quinolines are heterocyclic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinolines has been a subject of numerous studies. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinolines .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, 4-hydroxy-2(1H)-quinolinones react with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst to give non-racemic products . Other reactions include the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .Aplicaciones Científicas De Investigación
- Quinoline, as a pharmacophore, offers significant benefits. Recent in vivo and in vitro screenings highlight its therapeutic potential, paving the way for novel drug development .
Photovoltaic Applications
Medicinal Chemistry Research
Mecanismo De Acción
Target of Action
The primary targets of 4-(Oxolan-3-yloxy)quinoline, like other quinolines, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
4-(Oxolan-3-yloxy)quinoline interacts with its targets by binding to these enzymes, thereby inhibiting their function . This interaction prevents the supercoiling of bacterial DNA, a crucial step in DNA replication . The inhibition of these enzymes leads to the fragmentation of the bacterial chromosome, ultimately resulting in bacterial cell death .
Biochemical Pathways
It is known that quinolines can interfere with dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Pharmacokinetics
They have high peak serum concentrations and apparent volumes of distribution, indicating favorable penetration into many body tissues and fluids . The pharmacokinetic properties can vary significantly among different quinolones .
Result of Action
The molecular and cellular effects of 4-(Oxolan-3-yloxy)quinoline’s action are the inhibition of bacterial DNA replication and the induction of bacterial cell death . This is achieved through the compound’s interaction with DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Oxolan-3-yloxy)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .
Safety and Hazards
Direcciones Futuras
The future of quinolines in drug research and development looks promising. The emergence of bacterial resistance to the quinolones is a major factor that will determine their future clinical effectiveness . Therefore, intense investigation of mechanisms to either prevent or curtail resistance to quinolones is of prime importance to their future .
Propiedades
IUPAC Name |
4-(oxolan-3-yloxy)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-4-12-11(3-1)13(5-7-14-12)16-10-6-8-15-9-10/h1-5,7,10H,6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEZQLKMQUSJTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-3-yloxy)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)
![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386830.png)
![3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine](/img/structure/B2386832.png)
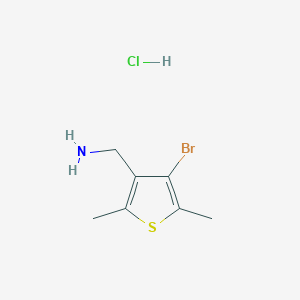
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2386835.png)
![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)


![1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2386841.png)
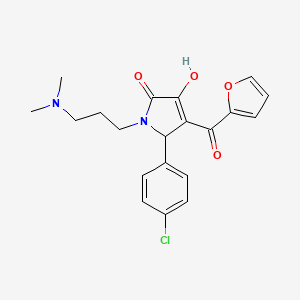
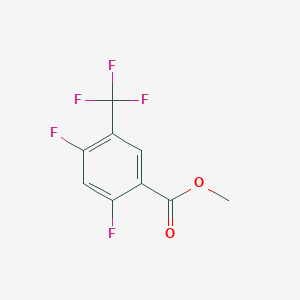
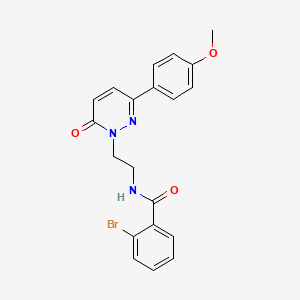
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2386850.png)
![4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386851.png)